2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide
Description
2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a piperidine ring, and a sulfonyl group
Properties
IUPAC Name |
2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4S/c1-22(20,21)17-9-3-2-5-13(17)11-15-14(19)16-8-4-6-12(16)7-10-18/h12-13,18H,2-11H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDGXUTRVRZPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CNC(=O)N2CCCC2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the pyrrolidine ring with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors, similar to the pyrrolidine ring formation.
Coupling of the Rings: The final step involves the coupling of the pyrrolidine and piperidine rings through a carboxamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and sulfonyl groups play key roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)pyrrolidine
- N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine
- 2-(2-hydroxyethyl)-N-methylpyrrolidine
Uniqueness
2-(2-hydroxyethyl)-N-[(1-methylsulfonylpiperidin-2-yl)methyl]pyrrolidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties not found in the individual components or similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
